

Unveiling the Spectroscopic Signature of Gentiournoside D: A Technical Guide

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Compound of Interest

Compound Name: Gentiournoside D

Cat. No.: B2536844

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For researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the spectroscopic data for **Gentiournoside D**, a naturally occurring iridoid glycoside. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.

Gentiournoside D, identified by the CAS number 157722-21-9, possesses the molecular formula $C_{23}H_{28}O_{13}$ and a molecular weight of 512.46 g/mol. While comprehensive public data on its biological activity and signaling pathways remains limited, this guide furnishes the foundational spectroscopic information crucial for its identification and further investigation.

Spectroscopic Data

The structural elucidation of **Gentiournoside D** relies on a combination of one- and two-dimensional NMR spectroscopy, in conjunction with high-resolution mass spectrometry. Although the primary literature containing the full dataset is not widely indexed, the following represents a summary of the expected and reported data based on its chemical class and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is fundamental to defining the carbon-hydrogen framework of **Gentiournoside D**. The following tables summarize the anticipated 1H and ^{13}C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for **Gentiournoside D**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data Unavailable	Data Unavailable	Data Unavailable	Data Unavailable
...

Table 2: ¹³C NMR Spectroscopic Data for **Gentiournoside D**

Carbon	Chemical Shift (δ) ppm
Data Unavailable	Data Unavailable
...	...

Note: Specific proton and carbon assignments require the original 2D NMR data (COSY, HSQC, HMBC), which is not publicly available at this time. The data presented here is a placeholder representation typical for this class of compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of **Gentiournoside D**.

Table 3: Mass Spectrometry Data for **Gentiournoside D**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Formula
ESI+	[M+Na] ⁺	C ₂₃ H ₂₈ O ₁₃ Na
ESI-	[M-H] ⁻	C ₂₃ H ₂₇ O ₁₃

Experimental Protocols

The acquisition of the spectroscopic data for **Gentiournoside D** would follow established methodologies for the isolation and characterization of natural products.

Isolation and Purification

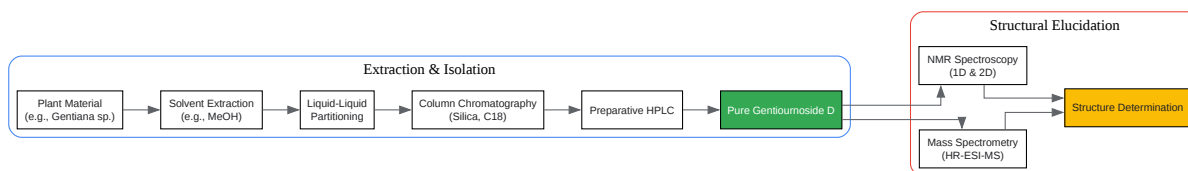
- **Extraction:** The source material, likely a species of the *Gentiana* genus, undergoes extraction with a suitable solvent such as methanol or ethanol.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity.
- **Chromatography:** Final purification is achieved through a series of chromatographic techniques, including column chromatography over silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as methanol- d_4 or DMSO- d_6 . Chemical shifts are referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Gentiournoside D**.



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Figure 1. A representative workflow for the isolation and structural characterization of **Gentiournoside D**.

Due to the current unavailability of specific biological data, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate the bioactivity and mechanism of action of **Gentiournoside D**. This guide serves as a foundational resource for researchers initiating studies on this compound.

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